![molecular formula C8H13FO B2517545 1-(4-Fluorocyclohexyl)ethan-1-one CAS No. 1554368-43-2](/img/structure/B2517545.png)
1-(4-Fluorocyclohexyl)ethan-1-one
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Description
Synthesis Analysis
The synthesis of fluorinated cyclohexane derivatives is not explicitly detailed for "1-(4-Fluorocyclohexyl)ethan-1-one". However, the synthesis of related compounds, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, involves the use of brominated precursors and ammonium acetate in glacial acetic acid . This suggests that halogenated intermediates and specific reaction conditions are critical for the synthesis of fluorinated cyclohexane derivatives.
Molecular Structure Analysis
The molecular structure of fluorinated cyclohexane derivatives is characterized by the presence of fluorine, which can significantly affect the molecule's geometry and electronic properties. For instance, the all-cis 1,2,3,4,5,6-hexafluorocyclohexane molecule adopts a chair conformation with a high molecular dipole due to the clustering of electronegative fluorine atoms . This indicates that the introduction of fluorine into cyclohexane rings can lead to facially polarized structures with unique electronic characteristics.
Chemical Reactions Analysis
The reactivity of fluorinated cyclohexane derivatives can vary depending on the position and number of fluorine atoms. For example, in the case of (4-methylcyclohexylidene) fluoromethane, non-adiabatic molecular dynamics simulations show that H-abstraction is a more efficient reaction than cis-trans isomerization after light irradiation . This suggests that the presence of fluorine can influence the preferred reaction pathways and the kinetics of chemical reactions involving cyclohexane derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated cyclohexane derivatives are influenced by the presence of fluorine. The study of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone shows that the electronegativity of the carbonyl group is enhanced by the fluorine atom, affecting the molecule's reactivity and potential applications in nonlinear optics . Additionally, the synthesis and characterization of flexible polyethers based on 1-(4-hydroxyphenyl)-2-(2-r-4-hydroxyphenyl)ethane with various substituents, including fluorine, reveal that the substituents can affect phase transition temperatures and thermodynamic parameters .
Scientific Research Applications
Molecular Synthesis and Properties
1-(4-Fluorocyclohexyl)ethan-1-one has been explored in the synthesis of nematic phases exhibiting compounds, contributing to the understanding of transition temperatures, enthalpies, entropies, and other physical properties like bulk viscosities, birefringences, and dielectric constants. These compounds, such as 1-(trans-4'-n-alkylcyclohexyl)-2-(4”-fluorobiphenyl-4'-yl)ethanes, demonstrate significant applications in liquid crystal technology due to their unique phase behaviors and physical properties (Takatsu, Takeuchi, & Satō, 1983).
Fluorination and Chemical Stability
Research on fluorinated compounds like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has highlighted the importance of fluorine atoms in enhancing thermal stability and resistance to aqueous hydrolysis. These properties are crucial in various chemical processes, including deoxofluorination, where compounds like 1-(4-Fluorocyclohexyl)ethan-1-one could potentially play a role due to their fluorinated nature, contributing to the diverse fluorination capabilities and high stereoselectivity in chemical synthesis (Umemoto, Singh, Xu, & Saito, 2010).
Dielectric and Dipole Interactions
The study of dielectric properties and dipole-dipole interactions in anisotropic solutions, involving compounds structurally similar to 1-(4-Fluorocyclohexyl)ethan-1-one, contributes to a deeper understanding of molecular interactions in nonpolar nematic liquid crystal solvents. Such research is fundamental in the development of advanced materials with tailored dielectric properties for electronic and photonic applications (Toriyama, Sugimori, Moriya, Dunmur, & Hanson, 1996).
Photophysical and Electronic Properties
Investigations into the photophysical and excited state absorption (ESA) properties, including superfluorescence and two-photon absorption, of various compounds reveal the impact of structural elements like those found in 1-(4-Fluorocyclohexyl)ethan-1-one on light absorption and emission behaviors. These studies are pivotal for applications in biological imaging and the development of fluorescent probes, offering insights into designing molecules with desired optical properties (Belfield, Bondar, Hernández, Przhonska, Wang, & Yao, 2011).
properties
IUPAC Name |
1-(4-fluorocyclohexyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO/c1-6(10)7-2-4-8(9)5-3-7/h7-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCNPUFGNRKHNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorocyclohexyl)ethan-1-one |
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